![molecular formula C23H15ClN4O2S B2907355 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one CAS No. 1291845-14-1](/img/structure/B2907355.png)
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one
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Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O2S and its molecular weight is 446.91. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O3. The structure comprises multiple pharmacophoric elements, including the oxadiazole and phthalazin moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway may vary, but it generally includes the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and methylthio groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and phthalazine derivatives. For instance, a related compound demonstrated significant inhibitory effects on glioma cell lines, particularly through the inhibition of the AKT signaling pathway, which is crucial in cancer cell proliferation and survival . The EC50 values reported for similar derivatives against glioblastoma cells were approximately 20 μM , indicating promising anticancer activity while showing reduced cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
Compounds with oxadiazole rings have also been noted for their antimicrobial properties. Research has shown that derivatives exhibit strong inhibitory activity against various bacterial strains, including Staphylococcus aureus . The presence of the chlorophenyl group enhances this activity, making these compounds potential candidates for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study evaluating various substituted pyrano[2,3-c]pyrazoles (including derivatives with chlorophenyl substitutions), compound 4j exhibited notable anti-glioma activity. It was shown to inhibit neurosphere formation in glioma stem cells effectively while maintaining low toxicity levels towards normal cells . This indicates a selective mechanism that could be beneficial in designing targeted cancer therapies.
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of 1,2,4-oxadiazole derivatives and their antimicrobial activities. Several compounds were synthesized and tested against Staphylococcus aureus, revealing that modifications in substituents significantly affected their potency . These findings suggest that structural variations can lead to enhanced biological activity.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2S/c1-31-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)14-9-11-15(24)12-10-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHALFNOHLMUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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